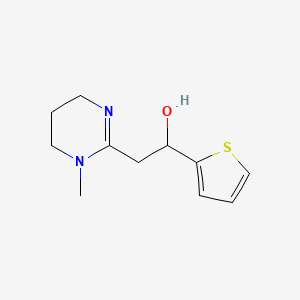
Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the thiophene group and the ethanol moiety. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. Reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including distillation, crystallization, or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the ethanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups into the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(furan-2-yl)-
- Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(benzofuran-2-yl)-
Uniqueness
Compared to similar compounds, Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- may exhibit unique properties due to the presence of the thiophene ring
Properties
CAS No. |
21446-81-1 |
|---|---|
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)-1-thiophen-2-ylethanol |
InChI |
InChI=1S/C11H16N2OS/c1-13-6-3-5-12-11(13)8-9(14)10-4-2-7-15-10/h2,4,7,9,14H,3,5-6,8H2,1H3 |
InChI Key |
QMSQNAXWXPUGME-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN=C1CC(C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
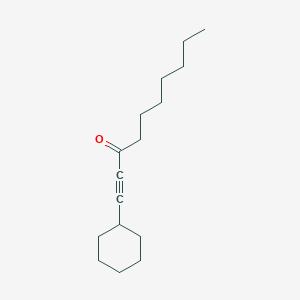
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
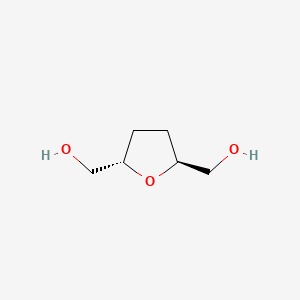
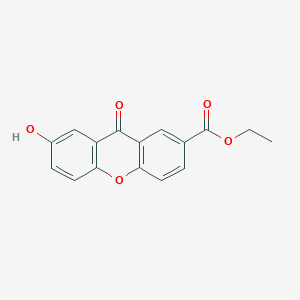
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
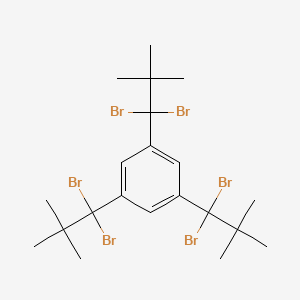
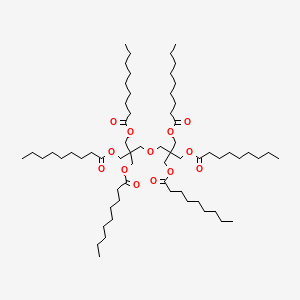
![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
